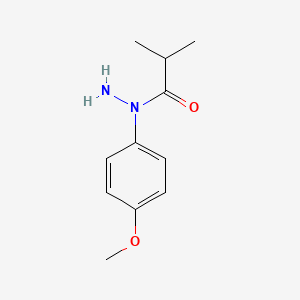
(+)-Indacrinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Indacrinone is a chiral diuretic compound that has been studied for its potential therapeutic applications. It is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This compound has been of interest in the treatment of conditions such as hypertension and edema.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Indacrinone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Chiral resolution: The racemic mixture of Indacrinone is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(+)-Indacrinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(+)-Indacrinone has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research has explored its effects on ion transport and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating hypertension, edema, and other conditions related to fluid retention.
Industry: this compound is used in the development of diuretic drugs and as a reference compound in quality control processes.
作用機序
The mechanism of action of (+)-Indacrinone involves the inhibition of sodium and chloride ion reabsorption in the renal tubules. This leads to increased excretion of these ions, along with water, resulting in diuresis. The molecular targets include ion transporters and channels in the kidney, which are crucial for maintaining electrolyte balance and blood pressure.
類似化合物との比較
(+)-Indacrinone can be compared with other diuretic compounds such as furosemide and hydrochlorothiazide. While all these compounds promote diuresis, this compound is unique in its chiral nature and specific mechanism of action. Similar compounds include:
Furosemide: A loop diuretic that inhibits the sodium-potassium-chloride cotransporter.
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride symporter.
Spironolactone: A potassium-sparing diuretic that antagonizes aldosterone receptors.
特性
CAS番号 |
57297-16-2 |
|---|---|
分子式 |
C18H14Cl2O4 |
分子量 |
365.2 g/mol |
IUPAC名 |
2-[[(2S)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m0/s1 |
InChIキー |
PRKWVSHZYDOZLP-SFHVURJKSA-N |
異性体SMILES |
C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


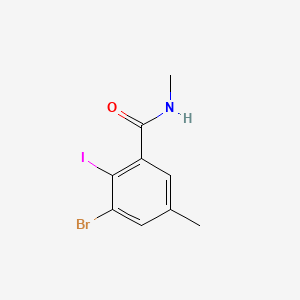
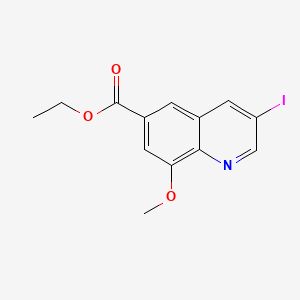
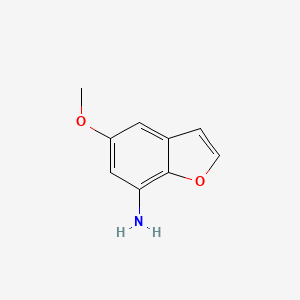
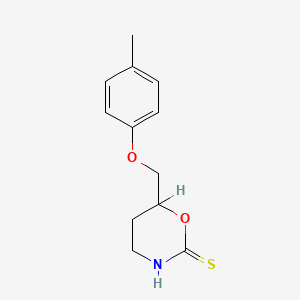
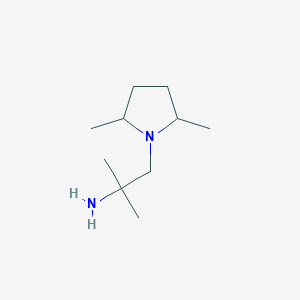
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
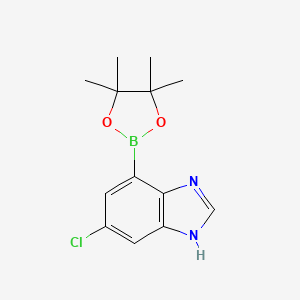
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
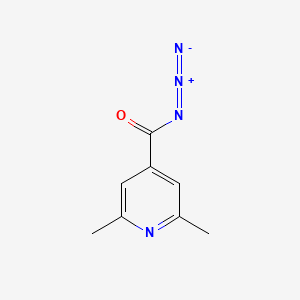

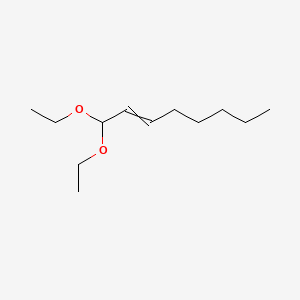

![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)
